1h-[1,2,4]Oxadiazino[4,3-a]azepine
Description
Structure
3D Structure
Properties
CAS No. |
252962-96-2 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1H-[1,2,4]oxadiazino[4,3-a]azepine |
InChI |
InChI=1S/C8H8N2O/c1-2-4-8-9-11-7-6-10(8)5-3-1/h1-7,9H |
InChI Key |
OAEIVPWVCZTUJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2NOC=CN2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1h 1 2 3 Oxadiazino 4,3 a Azepine Core Structures
Classical Approaches to Related Oxadiazine Ring Systems
The formation of the 1,2,4-oxadiazine ring, a six-membered heterocycle with two nitrogen and one oxygen atom, is a key challenge. Classical methods typically rely on cyclization reactions where the ring is formed from acyclic precursors.
Cyclization Reactions fornih.govnih.govmdpi.comOxadiazine Formation
The synthesis of the 1,2,4-oxadiazine core has been achieved through the reaction of amidoximes with α,β-unsaturated esters. A notable example is the reaction between aryl or hetaryl amidoximes and dialkyl maleates or fumarates. nih.gov This reaction provides a convenient route to 3-substituted 1,2,4-oxadiazin-5-ones, which bear a functionalizable ester group at the 6-position. nih.gov The process involves the initial Michael addition of the amidoxime (B1450833) to the electron-deficient double bond, followed by an intramolecular cyclization. The choice of base and reaction conditions can selectively yield different products. nih.gov
Another classical approach involves the cyclocondensation of mesoionic compounds, such as 4-trifluoroacetyl-1,3-oxazolium-5-olates, with hydroxylamine, which affords 5,6-dihydro-4H-1,2,4-oxadiazin-6-ols. acs.org Additionally, syntheses starting from 1-aroylaziridine oximes have been reported to yield 1,2,4-oxadiazine derivatives. acs.org These methods highlight the versatility of using reactive intermediates and functionalized starting materials to construct the heterocyclic core.
| Starting Material(s) | Reagent(s) | Product Type | Ref. |
| Amidoximes, Maleic/Fumaric Esters | Base (e.g., DBU, NaOMe) | 3-Aryl-1,2,4-oxadiazin-5-ones | nih.gov |
| 1-Aroylaziridine Oximes | Acid or Base Catalysis | 1,2,4-Oxadiazine Derivatives | acs.org |
| Mesoionic 1,3-oxazolium-5-olates | Hydroxylamine | 5,6-Dihydro-4H-1,2,4-oxadiazin-6-ols | acs.org |
Annulation Strategies for Azepine Ring Integration
The azepine ring is a seven-membered nitrogen-containing heterocycle present in numerous bioactive compounds. nih.gov Classical strategies for fusing an azepine ring onto an existing structure often involve ring expansion or intramolecular cyclization reactions.
One established method is the photolysis of azides fused to an aromatic system. For instance, the photolysis of 6-azidobenzo[b]thiophens in the presence of diethylamine (B46881) leads to a ring-expansion reaction, forming thieno[2,3-c]azepine derivatives. This type of reaction proceeds through a highly reactive nitrene intermediate which inserts into a bond of the adjacent ring to form the seven-membered azepine. Another approach involves the intramolecular cyclization of long-chain amino-halides or related substrates, though this is often challenged by unfavorable entropic factors associated with forming a seven-membered ring. Tandem strategies, where multiple bonds are formed in a sequence, have also been developed for the synthesis of polycyclic nitrogen heterocycles, including hydrobenzoazepines. mit.edu
Modern Synthetic Strategies for 1H-nih.govnih.govmdpi.comOxadiazino[4,3-a]azepine and Analogues
Modern synthetic chemistry offers powerful tools for the construction of complex heterocyclic systems with high efficiency and selectivity. These include transition-metal catalysis, organocatalysis, and green chemistry approaches.
Transition-Metal Catalyzed Cycloadditions for Azepine Ring Formation
Transition-metal catalysis has revolutionized the synthesis of medium-sized rings like azepines, which are challenging to form using classical methods. nih.gov Various cycloaddition strategies have been developed to construct the azepine core.
Rhodium(II) catalysts are effective in promoting a sequential intramolecular cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles. nih.govnih.gov This process generates fused 2,5-dihydro[1H]azepine derivatives in good yields and with high diastereoselectivity. nih.gov Gold catalysis has also been employed in a [4+3]-annulation of α,β-unsaturated imines with propargyl esters to furnish azepines. nih.gov A different gold-catalyzed approach involves the reaction of alkyl azides with two molecules of a propargylic ester to build the multisubstituted azepine ring. acs.org
Copper catalysts have been used in several elegant transformations. A Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines provides an efficient route to α-CF3-containing azepine carboxylates. mdpi.com Furthermore, an asymmetric intramolecular reductive cyclization of 2′-vinyl-biaryl-2-imines catalyzed by a chiral copper complex yields dibenzo[b,d]azepines with excellent enantioselectivity. rsc.org Other metals, such as hafnium and iron, have also found use. A hafnium-catalyzed [6+1] annulation of N-tethered ynenitriles with Reformatsky reagents is a direct method for synthesizing functionalized azepines. researchgate.netnih.gov More recently, sustainable iron(III) salts have been shown to mediate a silyl (B83357) aza-Prins cyclization to produce tetrahydroazepines. acs.org
| Catalyst System | Reaction Type | Substrates | Product | Ref. |
| Rh(II) acetate | Cyclopropanation/1-aza-Cope | Dienyltriazoles | Fused Dihydroazepines | nih.govnih.gov |
| AuCl / Au(III) complexes | [4+3] Annulation | Propargyl esters, Imines | Azepines | nih.gov |
| Cu(I) salts | Tandem Amination/Cyclization | Allenynes, Amines | Functionalized Azepines | mdpi.com |
| CuI / Chiral Ligand | Asymmetric Reductive Cyclization | 2′-Vinyl-biaryl-2-imines | Dibenzo[b,d]azepines | rsc.org |
| Hf(OTf)₄ | [6+1] Annulation | Ynenitriles, Reformatsky Reagents | Dihydroazepine-carboxylates | nih.gov |
| FeCl₃ | Silyl Aza-Prins Cyclization | Homoallylic Amines, Aldehydes | Tetrahydroazepines | acs.org |
Organocatalytic Methodologies for Asymmetric Synthesis of Fused Systems
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules without the need for metal catalysts. The asymmetric synthesis of fused azepine derivatives has been successfully achieved using this approach.
A notable example is the use of chiral Brønsted acids to catalyze an asymmetric aza-Piancatelli rearrangement/Michael addition sequence. bohrium.comnih.gov This reaction, involving 3-furyl-3-hydroxyisoindolinones and anilines, constructs bridged tetrahydrobenzo[b]azepine frameworks with excellent enantioselectivities (up to >99% ee) and diastereoselectivities. bohrium.comnih.govrawdatalibrary.net The reaction proceeds under mild conditions and allows for the efficient creation of complex, polycyclic structures containing the azepine motif with multiple stereocenters. This methodology showcases the potential of organocatalysis to build stereochemically rich fused systems that would be challenging to access otherwise.
Green Chemistry Approaches to Core Structure Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. numberanalytics.comfrontiersin.org These approaches are increasingly being applied to the synthesis of heterocyclic compounds. Key strategies include the use of microwave irradiation, ultrasound, alternative solvents like water or ionic liquids, and solvent-free reaction conditions. mdpi.comrasayanjournal.co.inrsc.org
Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the formation of heterocyclic rings, including 1,2,4-oxadiazoles, which are structurally related to the oxadiazine core. nih.gov The application of microwave irradiation to the cyclization of O-acylamidoximes, for example, offers a more efficient and environmentally friendly alternative to conventional heating. nih.gov Similarly, performing reactions in water, where possible, eliminates the need for volatile and often toxic organic solvents. mdpi.com While specific green methodologies for the 1H-[1,2,4]Oxadiazino[4,3-a]azepine system have not been reported, these general principles provide a clear roadmap for developing more sustainable synthetic routes. For instance, the cyclization reactions for 1,2,4-oxadiazine formation or the annulation strategies for azepine synthesis could potentially be adapted to microwave or aqueous conditions to enhance their environmental credentials.
Flow Chemistry Applications in Compound Preparation (Conceptual)
Continuous flow chemistry offers a powerful platform for the synthesis of complex heterocyclic molecules, providing enhanced control over reaction parameters, improved safety for handling reactive intermediates, and greater scalability compared to traditional batch processes. youtube.com The application of flow chemistry to the synthesis of 1H- africacommons.netresearchgate.netresearchgate.netOxadiazino[4,3-a]azepine, while conceptual, can be envisioned based on successful flow syntheses of related structures like benzodiazepines. africacommons.netresearchgate.netthieme-connect.com
A hypothetical telescoped flow process could be designed in multiple stages. africacommons.netuc.pt For instance, an initial module could focus on the chemoselective reduction of a nitro-group-containing precursor to generate a key amine intermediate in situ. africacommons.netresearchgate.net This intermediate could then be directed into a second reactor coil for a cyclization step. The synthesis of various benzodiazepine (B76468) scaffolds has been successfully achieved using flow platforms, sometimes requiring different conditions for specific substrates, which can be readily managed in a modular flow setup. thieme-connect.comthieme-connect.com For example, Legros and co-workers developed a flow platform for six different benzodiazepines, demonstrating the flexibility of this technology. researchgate.netthieme-connect.com Such a system for the target oxadiazino-azepine could involve an initial acylation or condensation reaction followed by an intramolecular cyclization at elevated temperatures, with residence times carefully controlled to maximize yield and minimize byproduct formation. researchgate.net The integration of in-line purification or extraction steps would further streamline the process, potentially leading to a more efficient and automated synthesis of the final compound. researchgate.net
Precursor Design and Synthesis for 1H-africacommons.netresearchgate.netresearchgate.netOxadiazino[4,3-a]azepine Assembly
The assembly of the target fused system is critically dependent on the rational design and synthesis of appropriate precursors for both the azepine and oxadiazine moieties.
Another powerful strategy is the use of cycloaddition reactions. A rhodium(II)-catalyzed sequential intramolecular cyclopropanation followed by a 1-aza-Cope rearrangement of dienyltriazoles has been reported as an expedient method for generating fused 2,5-dihydro[1H]azepines. nih.govnih.gov This approach offers a high degree of diastereoselectivity and yields the fused azepine derivatives as the sole products. nih.gov For the purpose of constructing the 1H- africacommons.netresearchgate.netresearchgate.netOxadiazino[4,3-a]azepine core, a precursor strategy could involve synthesizing a substituted azepine with appropriate functional groups at the N-1 and C-2 positions, which would then be ready for cyclization with the oxadiazine precursor.
| Method | Starting Materials | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Photochemical Ring Expansion | Aromatic N-Ylides (from Pyridines, Quinolines) | Visible Light, DBU or TMG | Functionalized Azepines | acs.orglookchem.com |
| Rh(II)-Catalyzed Cyclopropanation/Aza-Cope | Dienyltriazoles | Rh(II) catalyst | Fused Dihydroazepines | nih.govnih.gov |
| [4+3] Cycloaddition | Substituted Aryl Halides | Pd-catalyst | Fused Azepines | researchgate.net |
The 1,2,4-oxadiazine ring contains a labile N-O bond, making its synthesis a delicate process. Methodologies for 1,2,4-oxadiazole (B8745197) synthesis are well-established and can provide conceptual guidance. nih.govorganic-chemistry.orgresearchgate.net The most prevalent route involves the cyclization of O-acylated amidoximes. researchgate.net This typically proceeds through the reaction of an amidoxime with an acylating agent, such as an acyl chloride. nih.gov
For the target 1H- africacommons.netresearchgate.netresearchgate.netOxadiazino[4,3-a]azepine, a bifunctional precursor that can form the oxadiazine ring upon reaction with the azepine component is required. One conceptual approach involves the reaction of amidoximes with esters in a superbasic medium like NaOH/DMSO to form 3,5-disubstituted-1,2,4-oxadiazoles, a reaction that proceeds at room temperature. nih.gov Analogously, one could envision reacting a suitably functionalized azepine with a building block designed to form the oxadiazine ring. For instance, the synthesis of 1,2,4-oxadiazin-5(6H)-ones has been achieved through the condensation of amidoximes with alkyl 2-halocarboxylates. This suggests that a precursor for the oxadiazine moiety could be prepared and then cyclized with an azepine derivative that has nucleophilic nitrogen and an adjacent reactive site.
| Method | Key Reactants | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Cyclocondensation | Amidoximes, Acyl Chlorides | Base (e.g., Pyridine, Cs₂CO₃) | 1,2,4-Oxadiazoles | nih.gov |
| One-Pot Synthesis | Amidoximes, Carboxylic Acid Esters | NaOH/DMSO | 1,2,4-Oxadiazoles | nih.gov |
| [4+2] Cycloaddition | Cyclic Ketoximes, Dienophiles | Chloramine-T, Base | Fused 1,2-Oxazines | semanticscholar.org |
| [3+3] Annulation | Cyclic Nitronates, Vinyl Diazoacetates | Rh(II) catalyst | Fused africacommons.netresearchgate.netOxazino[2,3-b] africacommons.netresearchgate.netoxazines | mdpi.com |
Regioselectivity and Stereoselectivity in 1H-africacommons.netresearchgate.netresearchgate.netOxadiazino[4,3-a]azepine Synthesis
Achieving control over the precise arrangement of atoms (regioselectivity) and their 3D orientation (stereoselectivity) is paramount in modern synthetic chemistry, particularly for producing compounds with specific biological activities.
The final ring-closing step to form the tricyclic 1H- africacommons.netresearchgate.netresearchgate.netOxadiazino[4,3-a]azepine system must proceed with high regioselectivity to avoid the formation of undesired isomers. The outcome of this cyclization is dictated by the placement of reactive functional groups on the precursors. For instance, in the synthesis of indole-fused seven-membered heterocycles, excellent regioselectivity was achieved via a photoredox-catalyzed intramolecular cyclization, where the reaction occurred specifically at the C-2 position of the indole (B1671886) ring. acs.orgnih.gov
Strategies for controlling regioselectivity in fused heterocyclic systems often rely on directing groups or the inherent electronic properties of the substrates. nih.govrsc.org In a conceptual synthesis of the target compound, one might employ a pre-functionalized azepine where one nitrogen is significantly more nucleophilic or where a specific carbon is activated towards cyclization. For example, a reaction between a 2-amino-azepine derivative and a precursor bearing an electrophilic carbon and a group that will become part of the oxadiazine ring would be expected to proceed via nucleophilic attack of the azepine nitrogen, thus defining the regiochemistry of the fusion. The choice of catalysts, such as Lewis acids, can also play a crucial role in activating specific sites and directing the cyclization pathway. rsc.org
Given the potential for chirality in the 1H- africacommons.netresearchgate.netresearchgate.netOxadiazino[4,3-a]azepine scaffold, controlling its stereochemistry is a critical consideration. While no direct attempts have been reported for this specific molecule, principles from related systems can be applied conceptually.
Diastereoselectivity is often controlled by the stereochemistry of the starting materials or by substrate-controlled reactions. A highly diastereoselective synthesis of fused dihydroazepines was achieved through a sequential Rh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement, where the stereospecific nature of each step was critical. nih.govnih.gov Similarly, the diastereoselective synthesis of fused africacommons.netthieme-connect.comoxazines has been reported from the reaction of zwitterionic intermediates with ethyl pyruvate. proquest.com A conceptual diastereoselective synthesis of the target compound could involve a cycloaddition reaction where a chiral center on the azepine precursor directs the approach of the oxadiazine-forming reagent to one face of the molecule.
Enantioselectivity typically requires the use of chiral catalysts or auxiliaries. The enantioselective synthesis of africacommons.netresearchgate.net-oxazinone scaffolds has been demonstrated, providing a potential route to chiral building blocks. documentsdelivered.com Boron Lewis acids have been shown to catalyze highly diastereoselective cycloaddition reactions to form functionalized isoxazolidines, which are precursors to other heterocycles. nih.gov A hypothetical enantioselective approach to 1H- africacommons.netresearchgate.netresearchgate.netOxadiazino[4,3-a]azepine could involve an asymmetric cyclization as the key step, catalyzed by a chiral transition metal complex or an organocatalyst, to establish the desired stereocenter(s) in the final fused product. The synthesis of enantiopure oxazolopiperidines and -azepines has been achieved through a multicomponent reaction involving a transient chiral iminium intermediate, showcasing a viable strategy for installing stereocenters in related heterocyclic systems.
Theoretical and Computational Studies of 1h 1 2 3 Oxadiazino 4,3 a Azepine
Electronic Structure Analysis of the 1H-nih.govmdpi.comnih.govOxadiazino[4,3-a]azepine System
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO & LUMO: The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energies of the HOMO and LUMO and the spatial distribution of these orbitals across the 1H- nih.govmdpi.comnih.govOxadiazino[4,3-a]azepine framework would identify the most probable sites for electrophilic and nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. A small gap suggests the molecule is more reactive. A computational study would precisely calculate this gap, offering insights into the molecule's stability.
A hypothetical FMO analysis would likely reveal the nitrogen and oxygen atoms of the oxadiazino ring influencing the electronic landscape, potentially localizing the HOMO or LUMO on specific regions of the fused system.
Computational methods to assess aromaticity include:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of aromatic character, while a positive value suggests antiaromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index compares bond lengths within the ring to optimal values for an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity.
Studies on related fused azepine systems have shown that the seven-membered ring can adopt varying degrees of aromatic or non-aromatic character depending on its conformation and substituents. mdpi.com An investigation into 1H- nih.govmdpi.comnih.govOxadiazino[4,3-a]azepine would determine if either of the heterocyclic rings possesses aromatic character, which would have significant implications for its stability and reactivity.
The distribution of charge within a molecule provides a map of its electron-rich and electron-poor regions, which is crucial for understanding intermolecular interactions.
Molecular Electrostatic Potential (MEP) Surface: An MEP map provides a visual representation of the electrostatic potential on the electron density surface. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, negative potential would be expected around the oxygen and nitrogen atoms.
Conformational Analysis and Energetics of the Fused Rings
The three-dimensional shape of a molecule is critical to its function and interactions. The fused ring system in 1H- nih.govmdpi.comnih.govOxadiazino[4,3-a]azepine is not planar and can exist in various conformations.
The seven-membered azepine ring is known to adopt several non-planar conformations, with the boat and twist-boat forms often being the most stable. mdpi.com A computational study would identify the minimum energy conformations of 1H- nih.govmdpi.comnih.govOxadiazino[4,3-a]azepine .
Potential Energy Surface (PES) Scan: By systematically changing key dihedral angles in the molecule and calculating the energy at each step, a PES scan can identify stable conformers (local minima) and the transition states that connect them.
Geometry Optimization: Following a PES scan, the identified low-energy structures would be fully optimized to find the exact geometries of the most stable conformers. It is plausible that the preferred conformation would be a boat-like or twist-boat form for the azepine portion of the molecule.
A full exploration of the energy landscape would provide a comprehensive picture of the molecule's flexibility and the energy barriers between different conformations.
Relative Energies: The relative energies of all identified stable conformers would be calculated to determine their populations at a given temperature according to the Boltzmann distribution.
Transition State Searching: Algorithms would be used to locate the transition state structures connecting the stable conformers. The energy of these transition states determines the activation energy for conformational changes, indicating how flexible the ring system is.
A hypothetical energy landscape for 1H- nih.govmdpi.comnih.govOxadiazino[4,3-a]azepine would likely show several local minima corresponding to different puckering modes of the seven-membered ring, separated by energy barriers of varying heights.
Data Tables
As no experimental or computational data is available, the following tables are presented as examples of how such data would be structured if a theoretical study were performed.
Table 1: Hypothetical Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO | Value |
| LUMO | Value |
Table 2: Hypothetical Aromaticity Indices
| Ring System | NICS(0) (ppm) | HOMA |
|---|---|---|
| Azepine Ring | Value | Value |
Table 3: Hypothetical Relative Energies of Conformers
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Boat | 0.00 (Reference) |
| Twist-Boat | Value |
Scientific Literature Lacks Data on 1H-Oxadiazino[4,3-a]azepine
Following a comprehensive search of available scientific databases and scholarly articles, it has been determined that there is a significant lack of published research on the chemical compound 1H-Oxadiazino[4,3-a]azepine. As a result, the creation of a detailed article focusing on its theoretical and computational studies, as per the requested outline, cannot be fulfilled at this time.
The inquiry sought in-depth analysis of the compound's reactivity predictions, including reaction sites, regioselectivity, and the computational assessment of reaction barriers and transition states. Furthermore, the request specified an examination of structure-reactivity relationships in its derivatives, encompassing substituent and steric factor effects.
Despite targeted searches utilizing specialized chemical and academic search engines, no specific studies, datasets, or theoretical explorations concerning 1H-Oxadiazino[4,3-a]azepine could be retrieved. This suggests that the compound may be a novel chemical entity that has not yet been synthesized or has not been the subject of computational chemical analysis in the public domain. The absence of primary literature makes it impossible to provide the scientifically accurate and data-driven content required.
Further investigation into related heterocyclic systems also failed to yield analogous data that could be responsibly extrapolated to the specified azepine derivative. The unique arrangement of the oxadiazino and azepine rings necessitates specific computational models and experimental validation, none of which appear to be currently available in scientific literature.
Therefore, until research on 1H-Oxadiazino[4,3-a]azepine is conducted and published, a detailed and authoritative article on its chemical properties and computational behavior cannot be responsibly generated.
Derivatization and Functionalization Strategies for 1h 1 2 3 Oxadiazino 4,3 a Azepine Scaffolds
Introduction of Functional Groups onto the Azepine Ring
The azepine ring, a seven-membered nitrogen-containing heterocycle, is a common feature in numerous bioactive compounds. nih.gov Its functionalization is a key strategy for developing new chemical entities.
C-H Functionalization Approaches
Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying complex molecules, bypassing the need for pre-functionalized substrates. rsc.orgescholarship.orgnih.gov For the 1H- nih.govrsc.orgnih.govoxadiazino[4,3-a]azepine scaffold, transition metal-catalyzed C-H activation presents a promising, albeit conceptual, avenue for derivatization.
Rhodium-catalyzed C-H activation, for instance, has been successfully applied to a variety of nitrogen heterocycles. nih.govnih.govacs.org These reactions often proceed with high regioselectivity and functional group tolerance. Conceptually, a rhodium catalyst could coordinate to the nitrogen atom of the azepine ring, facilitating the activation of adjacent C-H bonds and enabling the introduction of alkyl or aryl substituents.
Ruthenium catalysts have also shown utility in the C-H functionalization of N-heterocycles. acs.org For example, a Ru(II) catalyst could potentially mediate the coupling of the azepine ring with various partners, such as boronic acids or olefins, at specific C-H positions. The regioselectivity of such reactions would likely be influenced by the electronic and steric environment of the fused ring system.
A general challenge in the C-H functionalization of N-heterocycles is the potential for the nitrogen atom to coordinate strongly with the metal catalyst, which can sometimes lead to catalyst inhibition. rsc.org The development of suitable ligands and reaction conditions is therefore crucial for achieving efficient transformations.
Table 1: Conceptual C-H Functionalization Reactions on the Azepine Ring
| Reaction Type | Catalyst/Reagents | Potential Functional Group Introduced |
| Alkylation | Rh-catalyst, Olefin | Alkyl |
| Arylation | Ru-catalyst, Boronic Acid | Aryl |
| Acylation | Pd-catalyst, Acylating Agent | Acyl |
Halogenation and Nitration Reactions (Conceptual)
Electrophilic aromatic substitution reactions like halogenation and nitration are fundamental transformations in organic synthesis. While the azepine ring in the target scaffold is not aromatic, the principles of electrophilic attack can be conceptually applied, particularly to any unsaturated portions of the ring or through radical mechanisms.
Halogenation: Direct halogenation of a saturated azepine ring is challenging. However, the synthesis of halogenated azepine derivatives can be achieved through alternative routes, such as the ring-opening of bicyclic dihalocyclopropane precursors. rsc.org This approach could conceptually be adapted to synthesize halogenated precursors that could then be elaborated to form the 1H- nih.govrsc.orgnih.govoxadiazino[4,3-a]azepine scaffold, thereby introducing halogens onto the azepine ring.
Nitration: The nitration of nitrogen-containing heterocycles is a well-established field, though often requiring harsh conditions. nih.govrsc.org Various nitrating agents, such as nitric acid in the presence of sulfuric acid or trifluoroacetic anhydride, have been employed for the nitration of heterocycles like imidazoles and pyrazoles. researchgate.netsemanticscholar.org Conceptually, similar conditions could be explored for the nitration of the 1H- nih.govrsc.orgnih.govoxadiazino[4,3-a]azepine scaffold. The position of nitration would be dictated by the electronic properties of the fused ring system, with the potential for functionalization on the azepine ring. The use of milder nitrating reagents, such as N-nitropyrazoles, could offer a more controlled approach to this transformation. acs.org
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) (Conceptual)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. Once halogenated derivatives of the 1H- nih.govrsc.orgnih.govoxadiazino[4,3-a]azepine scaffold are obtained, they can serve as versatile handles for a variety of cross-coupling reactions.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is a robust method for forming C-C bonds. youtube.comwwjmrd.comlibretexts.org A halogenated 1H- nih.govrsc.orgnih.govoxadiazino[4,3-a]azepine could conceptually be coupled with a wide range of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. This would allow for the introduction of diverse aromatic and vinylic substituents onto the azepine ring. The reaction has been successfully applied to other azepine-containing systems, such as dibenzo[b,f]azepines. researchgate.net
Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst. organic-chemistry.org This reaction provides a direct method for the vinylation of the azepine ring. nih.govacs.org A halogenated 1H- nih.govrsc.orgnih.govoxadiazino[4,3-a]azepine could be reacted with various alkenes to introduce vinyl groups, which can be further functionalized. The intramolecular Heck reaction has also been utilized to construct azepine and other heterocyclic rings. chim.it
Table 2: Conceptual Cross-Coupling Reactions on a Halogenated Azepine Ring
| Reaction Name | Coupling Partner | Catalyst System | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Aryl-substituted azepine |
| Heck | Alkene | Pd catalyst, Base | Vinyl-substituted azepine |
Modifications of the Oxadiazine Moiety
The 1,2,4-oxadiazine ring offers several sites for functionalization, including the nitrogen and oxygen atoms, as well as the potential for ring transformation reactions.
N-Functionalization and O-Functionalization
The reactivity of the 1,2,4-oxadiazole (B8745197) ring, a close relative of the oxadiazine system, provides insights into potential functionalization strategies. chim.it
N-Functionalization: The nitrogen atoms in the oxadiazine ring can potentially be functionalized. For instance, the formation of 1,2,4-oxadiazolium salts by reaction with electrophiles is a known strategy for activating the 1,2,4-oxadiazole ring system. researchgate.netosi.lv A similar approach could conceptually be applied to the 1H- nih.govrsc.orgnih.govoxadiazino[4,3-a]azepine scaffold, leading to N-alkylation or N-acylation of the oxadiazine moiety.
O-Functionalization: Direct O-functionalization of the oxadiazine ring is less common. However, the inherent reactivity of the O-N bond in 1,2,4-oxadiazoles suggests that under certain conditions, ring-opening and subsequent functionalization involving the oxygen atom could be envisioned.
Ring Transformations of the Oxadiazine System
The 1,2,4-oxadiazole ring is known to undergo various thermal and photochemical rearrangements, leading to the formation of other heterocyclic systems. chim.it These transformations often involve the cleavage of the weak O-N bond.
Catalytic hydrogenation of 1,2,4-oxadiazine derivatives has been shown to induce ring transformation into 4-hydroxypyrimidine (B43898) derivatives. scilit.com Furthermore, the reaction of 1,3,4-oxadiazoles with hydrazine (B178648) hydrate (B1144303) can lead to their transformation into nih.govrsc.orgnih.govtriazolo[3,4-b] nih.govnih.govacs.orgthiadiazines. jocpr.com The reaction of 1,2,4-oxadiazoles with diazo compounds in the presence of rhodium or copper catalysts can also lead to ring expansion, forming 2H-1,3,5-oxadiazines. thieme-connect.com
The Boulton-Katritzky rearrangement is a well-documented thermal rearrangement of 3-(2-aminoaryl)-1,2,4-oxadiazoles into 3-acylaminoindazoles. rsc.org These examples highlight the potential for the oxadiazine moiety in the 1H- nih.govrsc.orgnih.govoxadiazino[4,3-a]azepine scaffold to undergo ring transformations, providing access to a diverse range of new heterocyclic systems.
Stereoselective Functionalization of 1H-nih.govwikipedia.orgnih.govOxadiazino[4,3-a]azepine Derivatives
The introduction of stereocenters into the 1H- nih.govwikipedia.orgnih.govoxadiazino[4,3-a]azepine scaffold is a critical step in the exploration of its potential as a source of novel bioactive molecules. The spatial arrangement of substituents can significantly influence the interaction of these compounds with biological targets. While specific literature on the stereoselective functionalization of the 1H- nih.govwikipedia.orgnih.govoxadiazino[4,3-a]azepine core is limited, principles derived from the study of related heterocyclic systems, such as azepanes and other fused heterocycles, can inform potential strategies. mdpi.comrsc.org
Stereoselective transformations aim to control the three-dimensional structure of the molecule, leading to the preferential formation of one stereoisomer over others. For the 1H- nih.govwikipedia.orgnih.govoxadiazino[4,3-a]azepine system, key targets for stereoselective modification include the carbon atoms of the azepine ring. The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which is often a prerequisite for their evaluation in biological assays. wikipedia.org
Asymmetric Functionalization Reactions
Asymmetric functionalization introduces chirality into a molecule through reactions that selectively produce one enantiomer or diastereomer. For the 1H- nih.govwikipedia.orgnih.govoxadiazino[4,3-a]azepine scaffold, several types of asymmetric reactions could be conceptually applied to achieve this. These reactions often rely on the use of chiral catalysts or reagents to control the stereochemical outcome.
Potential asymmetric reactions for functionalizing the azepine ring could include:
Asymmetric Hydrogenation: If a double bond is present in the azepine ring of a precursor, asymmetric hydrogenation using a chiral metal catalyst (e.g., based on rhodium or iridium) could stereoselectively reduce the double bond to create one or more stereocenters. mdpi.com
Asymmetric Dihydroxylation: This reaction would introduce two adjacent hydroxyl groups across a double bond in the azepine ring in a stereocontrolled manner, leading to chiral diols.
Asymmetric Epoxidation: The formation of a chiral epoxide on the azepine ring would provide a versatile intermediate that can be opened by various nucleophiles to introduce a range of functionalities with defined stereochemistry.
Asymmetric Alkylation: Enolate chemistry on a carbonyl-containing precursor to the 1H- nih.govwikipedia.orgnih.govoxadiazino[4,3-a]azepine ring system could allow for the stereoselective introduction of alkyl groups at the α-position.
The following table outlines conceptual asymmetric functionalization reactions that could be applied to a hypothetical precursor of a 1H- nih.govwikipedia.orgnih.govoxadiazino[4,3-a]azepine derivative.
| Reaction Type | Conceptual Substrate | Chiral Catalyst/Reagent | Potential Product Feature |
| Asymmetric Hydrogenation | Unsaturated 1H- nih.govwikipedia.orgnih.govoxadiazino[4,3-a]azepine precursor | Chiral Rhodium or Iridium complex | Stereodefined saturated azepine ring |
| Asymmetric Dihydroxylation | Unsaturated 1H- nih.govwikipedia.orgnih.govoxadiazino[4,3-a]azepine precursor | Osmium tetroxide with a chiral ligand | vicinal diol with controlled stereochemistry |
| Asymmetric Epoxidation | Unsaturated 1H- nih.govwikipedia.orgnih.govoxadiazino[4,3-a]azepine precursor | Sharpless or Jacobsen catalyst | Chiral epoxide on the azepine ring |
| Asymmetric Michael Addition | α,β-Unsaturated ketone precursor | Chiral organocatalyst or copper complex | Stereoselective addition of a nucleophile |
Chiral Auxiliary and Organocatalytic Approaches
Chiral Auxiliary Approaches
The use of chiral auxiliaries is a well-established strategy for stereoselective synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.
For the 1H- nih.govwikipedia.orgnih.govoxadiazino[4,3-a]azepine scaffold, a chiral auxiliary could be appended to a precursor, for instance, at a nitrogen or a suitable functional group. The steric hindrance and electronic properties of the auxiliary would then direct the approach of a reagent from a specific face, leading to a diastereoselective reaction. Subsequent removal of the auxiliary would furnish the chiral, non-racemic 1H- nih.govwikipedia.orgnih.govoxadiazino[4,3-a]azepine derivative.
Organocatalytic Approaches
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. nih.gov This field has seen rapid growth and offers a powerful alternative to metal-based catalysts for asymmetric synthesis. thieme-connect.de In the context of the 1H- nih.govwikipedia.orgnih.govoxadiazino[4,3-a]azepine system, organocatalysis could be employed in several ways:
Enamine and Iminium Catalysis: Chiral amines can react with carbonyl-containing precursors to form transient enamines or iminium ions. These intermediates can then undergo stereoselective reactions such as alkylations or cycloadditions.
Brønsted Acid and Base Catalysis: Chiral Brønsted acids or bases can activate substrates and control the stereochemistry of bond-forming events.
Hydrogen Bonding Catalysis: Catalysts that operate through hydrogen bonding, such as thioureas, can orient substrates to achieve high levels of stereocontrol.
The table below provides a conceptual overview of how these approaches could be applied to synthesize chiral 1H- nih.govwikipedia.orgnih.govoxadiazino[4,3-a]azepine derivatives.
| Approach | Description | Conceptual Application |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. wikipedia.org | A chiral auxiliary attached to a precursor directs the diastereoselective functionalization of the azepine ring. |
| Organocatalysis | Small, chiral organic molecules are used to catalyze asymmetric transformations. nih.gov | A chiral amine catalyst is used for the asymmetric α-functionalization of a carbonyl-containing precursor. |
Combinatorial Chemistry Approaches to Library Generation (Conceptual)
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds for high-throughput screening. nih.gov While no specific combinatorial libraries of 1H- nih.govwikipedia.orgnih.govoxadiazino[4,3-a]azepine have been reported, the principles of combinatorial synthesis can be conceptually applied to this scaffold to generate a diverse set of derivatives for biological evaluation.
A conceptual combinatorial approach to a library of 1H- nih.govwikipedia.orgnih.govoxadiazino[4,3-a]azepine derivatives could involve a multi-step synthesis where different building blocks are introduced at various stages. The 1,2,4-oxadiazole ring itself is amenable to combinatorial synthesis, often constructed from nitriles and carboxylic acids, which are available in a wide variety of structures. nih.gov
A possible strategy could involve:
Scaffold Synthesis: A common precursor to the 1H- nih.govwikipedia.orgnih.govoxadiazino[4,3-a]azepine core is synthesized, potentially on a solid support to facilitate purification.
Derivatization: The scaffold is then reacted with a diverse set of building blocks. For instance, if the scaffold has a reactive functional group, such as a carboxylic acid or an amine, it can be coupled with a library of corresponding amines or carboxylic acids.
Cyclization and Cleavage: The final cyclization to form the oxadiazino ring could be performed, followed by cleavage from the solid support if used.
The table below illustrates a conceptual combinatorial library synthesis for 1H- nih.govwikipedia.orgnih.govoxadiazino[4,3-a]azepine derivatives.
| Diversity Point | Building Block Type | Potential Reactions | Resulting Diversity |
| Azepine Ring Substituent (R1) | Alkyl halides, aldehydes | Alkylation, Reductive amination | Variation in steric and electronic properties on the azepine ring |
| Oxadiazole Ring Substituent (R2) | Carboxylic acids | Amide coupling followed by cyclization | Diverse functionalities on the oxadiazole moiety |
| Fused Ring System Substituent (R3) | Boronic acids, organohalides | Suzuki or Buchwald-Hartwig coupling | Aryl or heteroaryl substitutions on the core structure |
This conceptual framework highlights how combinatorial chemistry could be a valuable tool in exploring the structure-activity relationships of the 1H- nih.govwikipedia.orgnih.govoxadiazino[4,3-a]azepine scaffold, even in the absence of specific published examples.
Advanced Applications and Future Directions in 1h 1 2 3 Oxadiazino 4,3 a Azepine Research
1H-nih.govmdpi.comnih.govOxadiazino[4,3-a]azepine as a Versatile Synthetic Intermediate
The inherent reactivity and functionality of the 1H- nih.govmdpi.comnih.govOxadiazino[4,3-a]azepine core position it as a valuable building block in organic synthesis. Its utility is anticipated in the construction of more intricate molecular frameworks and as a precursor to diverse nitrogen- and oxygen-containing scaffolds.
Role in the Construction of Complex Heterocyclic Architectures
The 1H- nih.govmdpi.comnih.govOxadiazino[4,3-a]azepine scaffold can serve as a foundational element for the synthesis of complex, polycyclic heterocyclic systems. The embedded functionalities within both the oxadiazine and azepine rings offer multiple reaction sites for further elaboration. For instance, the azepine ring can undergo various modifications, including ring expansion, contraction, or functionalization, leading to novel and elaborate molecular designs. nih.gov The oxadiazole ring, a known bioisostere for esters and amides, can also be a site for strategic chemical transformations. nih.govnih.gov The strategic cleavage and rearrangement of the oxadiazinoazepine core could also provide access to other heterocyclic systems that are challenging to synthesize through conventional routes.
Precursor to Novel Nitrogen- and Oxygen-Containing Scaffolds
The 1H- nih.govmdpi.comnih.govOxadiazino[4,3-a]azepine system is a latent source of diverse nitrogen and oxygen-containing scaffolds. Selective ring-opening reactions of either the oxadiazine or the azepine moiety can yield a variety of linear or monocyclic structures with tailored functionalities. For example, reductive cleavage of the N-O bond in the oxadiazine ring could lead to functionalized azepine derivatives. Conversely, transformations involving the azepine ring could produce novel open-chain compounds incorporating the oxadiazole nucleus. nih.gov These resulting scaffolds are of significant interest in medicinal chemistry and materials science due to the prevalence of nitrogen and oxygen heterocycles in biologically active compounds and functional materials. researchgate.netnih.gov
Methodological Advancements Inspired by 1H-nih.govmdpi.comnih.govOxadiazino[4,3-a]azepine Synthesis
The pursuit of efficient synthetic routes to 1H- nih.govmdpi.comnih.govOxadiazino[4,3-a]azepine is expected to drive innovation in synthetic methodologies, particularly in the realms of catalysis and multicomponent reactions.
Development of New Catalytic Systems for Heterocycle Formation
The synthesis of the 1H- nih.govmdpi.comnih.govOxadiazino[4,3-a]azepine ring system likely involves intramolecular cyclization reactions. The development of novel catalytic systems to facilitate these transformations efficiently and selectively is a significant area of research. Drawing inspiration from the synthesis of related heterocycles like 1,2,4-oxadiazoles and 1,3,4-oxadiazines, transition-metal catalysis and organocatalysis could play a pivotal role. nih.govmdpi.com For instance, the use of graphene oxide as a metal-free, dual-role catalyst in the synthesis of 1,2,4-oxadiazoles suggests the potential for developing novel carbocatalysts for the formation of the oxadiazinoazepine core. nih.gov Furthermore, advancements in catalytic systems for the synthesis of azepine derivatives, such as the use of Lewis acids, could be adapted for the final ring-closing step. organic-chemistry.org
| Catalyst Type | Potential Application in Synthesis | Relevant Findings for Related Heterocycles |
| Graphene Oxide | Metal-free catalysis for oxadiazine ring formation. | Acts as a dual acid catalyst and oxidizing agent in 1,2,4-oxadiazole (B8745197) synthesis. nih.gov |
| Transition Metals | Catalyzing cycloaddition or cross-coupling steps. | Palladium-catalyzed reactions are used for the synthesis of 1,4-oxazines. nih.gov |
| Lewis Acids | Facilitating intramolecular condensation for azepine ring closure. | BBr3 has been used as a catalyst for the synthesis of dihydroazepine derivatives. organic-chemistry.org |
Innovations in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, offer an efficient and atom-economical approach to complex molecules. nih.gov Designing an MCR for the direct synthesis of the 1H- nih.govmdpi.comnih.govOxadiazino[4,3-a]azepine scaffold or its key precursors would be a significant methodological breakthrough. This could involve the strategic combination of a suitable azepine precursor, a nitrogen source, and a carbonyl-containing compound. The development of such MCRs would not only streamline the synthesis but also allow for the rapid generation of a library of substituted derivatives for screening purposes.
Emerging Research Areas and Unexplored Potential
The full potential of 1H- nih.govmdpi.comnih.govOxadiazino[4,3-a]azepine remains largely unexplored, presenting a fertile ground for future research endeavors. The unique combination of the oxadiazine and azepine rings suggests a range of potential applications that are yet to be investigated.
Given that both 1,2,4-oxadiazoles and azepine-containing structures are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and central nervous system effects, the fused 1H- nih.govmdpi.comnih.govOxadiazino[4,3-a]azepine system is a prime candidate for biological screening. nih.govnih.govnih.gov The rigid, fused ring structure may confer a specific conformational preference, leading to high-affinity interactions with biological targets.
Furthermore, the electronic properties of the 1H- nih.govmdpi.comnih.govOxadiazino[4,3-a]azepine scaffold could be of interest in materials science. Heterocycles containing nitrogen and oxygen are often explored for their applications in organic electronics and as functional dyes. The extended π-system and the presence of heteroatoms in the oxadiazinoazepine core could give rise to interesting photophysical properties, making it a candidate for investigation in areas such as organic light-emitting diodes (OLEDs) or as a sensor.
Photochemistry of 1H-researchgate.netmdpi.comnih.govOxadiazino[4,3-a]azepine
The photochemical behavior of 1H- researchgate.netmdpi.comnih.govoxadiazino[4,3-a]azepine is anticipated to be rich and complex, largely influenced by the 1,2,4-oxadiazole moiety, a close relative of the 1,2,4-oxadiazine ring. researchgate.net Studies on 1,2,4-oxadiazoles reveal a tendency to undergo various photoinduced rearrangements. nih.govrsc.org Upon UV irradiation, these compounds can isomerize into other heterocyclic systems or undergo ring-opening reactions. researchgate.netrsc.org
The photochemistry of 1,2,4-oxadiazoles is characterized by several potential pathways, including ring contraction-ring expansion, internal cyclization-isomerization, and migration-nucleophilic attack-cyclization, depending on the substituents. nih.gov A neutral singlet excited state is often implicated in these transformations. nih.gov For 1H- researchgate.netmdpi.comnih.govoxadiazino[4,3-a]azepine, the fusion of the azepine ring could introduce additional photochemical pathways or influence the selectivity of existing ones. The flexible, seven-membered azepine ring may provide a scaffold for unique intramolecular photochemical reactions. slideshare.net
Future research in this area would likely involve:
Photostability Studies: Determining the stability of the 1H- researchgate.netmdpi.comnih.govoxadiazino[4,3-a]azepine core under various light conditions (e.g., UV-A, UV-B) to assess its suitability for applications where light exposure is a factor.
Photoisomerization and Photofragmentation: Investigating the potential for light-induced rearrangements to form novel heterocyclic structures. The labile O-N bond in the oxadiazine ring is a likely site for initial photochemical cleavage.
Mechanistic Investigations: Utilizing techniques like transient absorption spectroscopy and computational modeling (DFT calculations) to elucidate the excited state dynamics and reaction mechanisms. nih.gov
Table 1: Potential Photochemical Reactions of 1H- researchgate.netmdpi.comnih.govOxadiazino[4,3-a]azepine Based on Analogs
| Reaction Type | Potential Products | Influencing Factors |
| Ring Isomerization | Fused 1,3,4-oxadiazole (B1194373) or other heterocyclic systems | Substituents on the azepine or oxadiazine ring, solvent polarity |
| Photofragmentation | Open-chain products resulting from O-N bond cleavage | Wavelength of light, presence of nucleophilic solvents |
| Intramolecular Cyclization | Novel polycyclic structures via reactions involving the azepine ring | Conformational flexibility of the azepine ring |
Electrochemistry of the Compound
The electrochemical properties of 1H- researchgate.netmdpi.comnih.govoxadiazino[4,3-a]azepine are another area ripe for exploration. The presence of multiple nitrogen and oxygen atoms suggests that the compound could be redox-active. Electrochemical studies of related 1,2,4-oxadiazoles have shown that they can be synthesized via electrochemical methods, indicating that the core structure can participate in electron transfer processes. rsc.org For instance, anodic oxidation has been used to generate iminoxy radicals from amidoximes, which then cyclize to form 1,2,4-oxadiazoles. rsc.org
The electrochemical behavior of 1H- researchgate.netmdpi.comnih.govoxadiazino[4,3-a]azepine could be harnessed for:
Electrosynthesis: Developing novel, reagent-free methods for the synthesis or modification of the 1H- researchgate.netmdpi.comnih.govoxadiazino[4,3-a]azepine scaffold.
Redox Sensing: Investigating the potential of the compound to act as a sensor for various analytes through changes in its electrochemical response.
Electrocatalysis: Exploring its ability to catalyze electrochemical reactions, potentially by mediating electron transfer.
Table 2: Predicted Electrochemical Properties of 1H- researchgate.netmdpi.comnih.govOxadiazino[4,3-a]azepine
| Electrochemical Process | Potential Outcome | Research Direction |
| Oxidation | Formation of radical cations or further oxidized species | Cyclic voltammetry to determine oxidation potentials and reversibility |
| Reduction | Cleavage of the O-N bond or reduction of the C=N bond | Controlled potential electrolysis to identify reduction products |
| Electropolymerization | Formation of a polymer film on an electrode surface if suitable substituents are present | Investigation for sensor or coating applications |
Sustainable Synthesis and Green Chemistry Principles in 1H-researchgate.netmdpi.comnih.govOxadiazino[4,3-a]azepine Research
Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles. The development of synthetic routes to 1H- researchgate.netmdpi.comnih.govoxadiazino[4,3-a]azepine would benefit from the incorporation of these principles. Research on the synthesis of related heterocycles, such as 1,3,4-oxadiazines, has demonstrated the feasibility of one-pot reactions and the use of greener catalytic systems. mdpi.com
Key green chemistry approaches applicable to the synthesis of 1H- researchgate.netmdpi.comnih.govoxadiazino[4,3-a]azepine could include:
One-Pot Syntheses: Designing multi-step reactions that occur in a single reaction vessel to reduce waste and improve efficiency. mdpi.com
Catalytic Methods: Employing catalysts to enable reactions under milder conditions and with higher atom economy.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and potentially improve yields. nih.gov
Future research should focus on developing a convergent synthesis that assembles the 1H- researchgate.netmdpi.comnih.govoxadiazino[4,3-a]azepine core from readily available starting materials using a minimal number of steps and adhering to green chemistry principles.
Interdisciplinary Research Opportunities
The unique fused ring structure of 1H- researchgate.netmdpi.comnih.govoxadiazino[4,3-a]azepine makes it an attractive candidate for interdisciplinary research, bridging advanced organic synthesis with materials science.
Interface with Advanced Organic Synthesis Methodologies
The construction of the 1H- researchgate.netmdpi.comnih.govoxadiazino[4,3-a]azepine ring system presents an interesting challenge that can be addressed by modern synthetic methodologies. The synthesis of azepine derivatives, for instance, has been achieved through various advanced techniques, including transition metal-catalyzed cyclizations and photochemical rearrangements. slideshare.netmdpi.com
Potential synthetic strategies for 1H- researchgate.netmdpi.comnih.govoxadiazino[4,3-a]azepine could involve:
Tandem Reactions: A cascade reaction sequence could be envisioned where the formation of the azepine ring is followed by an intramolecular cyclization to form the oxadiazine ring.
[4+2] Cycloadditions: A Diels-Alder type reaction between a suitable diene incorporated into an azepine precursor and a dienophile could be a plausible route.
Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters, particularly for potentially unstable intermediates, and facilitate scalability.
The development of a modular synthesis would be highly valuable, allowing for the introduction of a wide range of substituents to tune the properties of the final compound.
Exploration in Materials Science (e.g., as building blocks for polymers or supramolecular assemblies)
Heterocyclic compounds are of great interest in materials science for their electronic, optical, and self-assembly properties. The 1,2,4-oxadiazole ring, for example, has been incorporated into polymers and liquid crystals. researchgate.net The rigid oxadiazole unit can impart thermal stability and specific electronic characteristics to a polymer backbone.
1H- researchgate.netmdpi.comnih.govoxadiazino[4,3-a]azepine, with its fused, heterocyclic structure, could serve as a novel building block for:
Polymers: By incorporating polymerizable functional groups, 1H- researchgate.netmdpi.comnih.govoxadiazino[4,3-a]azepine could be used as a monomer to create polymers with unique thermal and mechanical properties. The azepine ring could introduce a degree of flexibility into the polymer chain. nih.gov
Supramolecular Assemblies: The presence of heteroatoms provides potential sites for non-covalent interactions, such as hydrogen bonding and metal coordination. This could be exploited to construct well-defined supramolecular structures like gels, liquid crystals, or porous frameworks.
Organic Electronics: The electron-deficient nature of the oxadiazine ring suggests that derivatives of 1H- researchgate.netmdpi.comnih.govoxadiazino[4,3-a]azepine could have applications in organic electronics, for example, as components of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Table 3: Potential Material Science Applications for 1H- researchgate.netmdpi.comnih.govOxadiazino[4,3-a]azepine Derivatives
| Application Area | Rationale | Desired Properties of Derivatives |
| High-Performance Polymers | The rigid oxadiazine fused to a flexible azepine may offer a unique combination of thermal stability and processability. | Introduction of reactive groups for polymerization (e.g., vinyl, carboxyl). |
| Luminescent Materials | The extended π-system could lead to interesting photophysical properties. | Substituents that can tune the emission wavelength and quantum yield. |
| Self-Assembling Systems | Heteroatoms can direct the formation of ordered structures through non-covalent interactions. | Functional groups capable of hydrogen bonding or metal coordination. |
Conclusion and Outlook
Summary of Key Research Findings and Methodologies for Constituent Ring Systems
While direct research on 1H- shd.org.rsnih.govslideshare.netOxadiazino[4,3-a]azepine is non-existent, a wealth of knowledge on its parent heterocyclic structures, 1,2,4-oxadiazines and azepines, provides a foundation for potential synthetic strategies and property predictions.
1,2,4-Oxadiazines: These are six-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Research into 1,2,4-oxadiazine derivatives has highlighted several synthetic routes, often involving cyclization reactions. One established method involves the reaction of amidoximes with α,β-unsaturated esters. researchgate.net Another approach utilizes the reaction of 1-aroylaziridine oximes to form 1,2,4-oxadiazine derivatives. acs.org These methodologies underscore the importance of carefully chosen starting materials to construct the oxadiazine core.
Azepines: These are seven-membered nitrogen-containing heterocycles. The synthesis of azepines and their derivatives is well-documented, with methods often focusing on ring expansion or cyclization strategies. slideshare.net For instance, the insertion of a stabilized singlet nitrene into a benzene (B151609) ring is a common method for forming the azepine ring. slideshare.net More contemporary methods include copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes and intramolecular condensation between stable tertiary enamides and aldehydes. nih.govacs.org Azepine derivatives are of significant interest due to their presence in a number of biologically active molecules and pharmaceuticals. pharmaguideline.com
Challenges and Limitations in Current Research on this Chemical Class
The primary and most significant challenge in the study of 1H- shd.org.rsnih.govslideshare.netOxadiazino[4,3-a]azepine is the complete lack of published research. This void in the scientific literature means that fundamental data, including established synthetic routes, physical and chemical properties, spectroscopic data, and potential applications, are entirely unknown.
The synthesis of such a fused heterocyclic system presents inherent difficulties. numberanalytics.com The construction of medium-sized rings like azepine can be kinetically challenging. nih.gov Furthermore, the fusion of an azepine ring with a 1,2,4-oxadiazine ring would require careful strategic planning to control regioselectivity and to ensure the stability of the final fused product. The potential for unwanted side reactions and the limited availability of suitable starting materials are significant hurdles that researchers would need to overcome. numberanalytics.com The characterization of any newly synthesized compound would also require extensive analytical work to confirm its novel structure.
Future Perspectives and Promising Avenues for Exploration
The absence of information on 1H- shd.org.rsnih.govslideshare.netOxadiazino[4,3-a]azepine makes it a prime candidate for pioneering research in heterocyclic chemistry. Future efforts should logically begin with the development of a viable synthetic pathway. Drawing inspiration from the synthesis of the individual ring systems, a potential approach could involve the reaction of a functionalized azepine derivative with a reagent capable of forming the 1,2,4-oxadiazine ring. For example, a cyclic amidoxime (B1450833) derived from an azepine precursor could be a key intermediate.
Once synthesized, a comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential to unequivocally establish its structure. Following this, the exploration of its fundamental chemical reactivity would be a priority. Investigating its stability, susceptibility to ring-opening, and potential for further functionalization would provide valuable insights into this new chemical class.
Given that both 1,2,4-oxadiazole (B8745197) and azepine moieties are found in compounds with a wide range of biological activities, it is plausible that 1H- shd.org.rsnih.govslideshare.netOxadiazino[4,3-a]azepine and its derivatives could exhibit interesting pharmacological properties. shd.org.rsnih.gov Therefore, screening for biological activity would be a logical and exciting next step, potentially uncovering new lead compounds for drug discovery.
Broader Impact on Heterocyclic Chemistry and Organic Synthesis
The successful synthesis and characterization of 1H- shd.org.rsnih.govslideshare.netOxadiazino[4,3-a]azepine would represent a significant contribution to the field of heterocyclic chemistry. The development of novel synthetic methodologies to construct this fused system could be applicable to the synthesis of other new and complex heterocyclic scaffolds. researchgate.net The exploration of such uncharted areas of chemical space is crucial for advancing our understanding of chemical bonding, reactivity, and structure-property relationships. researchgate.netacs.org
Moreover, the creation of new heterocyclic systems expands the toolbox available to medicinal chemists. nih.gov Heterocyclic compounds are a cornerstone of drug discovery, and the introduction of a novel scaffold like 1H- shd.org.rsnih.govslideshare.netOxadiazino[4,3-a]azepine could lead to the development of new therapeutic agents with unique mechanisms of action. rroij.commdpi.com The journey into the chemistry of 1H- shd.org.rsnih.govslideshare.netOxadiazino[4,3-a]azepine is yet to begin, but it holds the promise of new discoveries and a deeper understanding of the intricate world of heterocyclic compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
